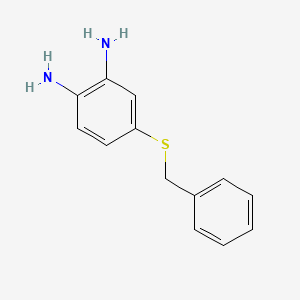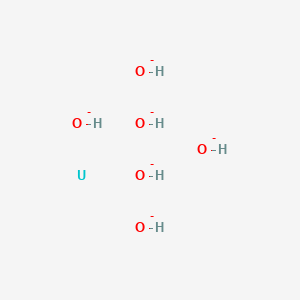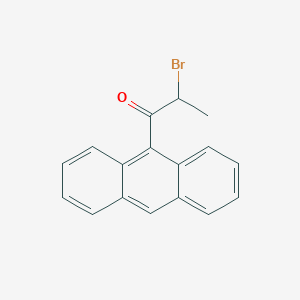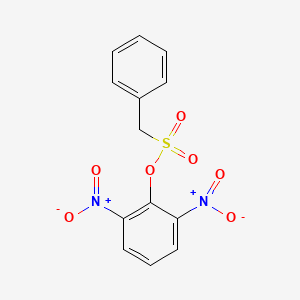
2,6-Dinitrophenyl phenylmethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dinitrophenyl phenylmethanesulfonate is an organic compound that belongs to the class of dinitrophenyl esters. It is characterized by the presence of two nitro groups attached to the phenyl ring and a sulfonate ester group. This compound is known for its reactivity and is used in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dinitrophenyl phenylmethanesulfonate typically involves the reaction of 2,6-dinitrophenol with sulfonyl chlorides in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenol is replaced by the sulfonate group. The reaction conditions often require a non-aqueous environment to prevent the formation of undesired pyridinium salts .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by using an aqueous base with a water-miscible solvent. This method is environmentally benign and supports a wide range of starting materials . The reaction is typically carried out under mild conditions to ensure high yields and purity of the product.
化学反応の分析
Types of Reactions
2,6-Dinitrophenyl phenylmethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate ester group can be replaced by nucleophiles such as amines and alcohols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones and other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents like hydrogen gas, palladium on carbon, and sodium borohydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonate esters and sulfonamides.
Reduction: The major products are amino derivatives of the original compound.
Oxidation: The major products are quinones and other oxidized aromatic compounds.
科学的研究の応用
2,6-Dinitrophenyl phenylmethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonate esters and sulfonamides.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals and as a probe in drug discovery.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Dinitrophenyl phenylmethanesulfonate involves its reactivity as a sulfonate ester. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The nitro groups on the phenyl ring also contribute to its reactivity by stabilizing the transition state during the reaction .
類似化合物との比較
Similar Compounds
2,4-Dinitrophenyl phenylmethanesulfonate: Similar in structure but with nitro groups at different positions.
2,6-Dinitrophenyl benzoate: Similar in structure but with a benzoate ester group instead of a sulfonate ester.
2,4-Dinitrophenylhydrazine: Contains a hydrazine group instead of a sulfonate ester.
Uniqueness
2,6-Dinitrophenyl phenylmethanesulfonate is unique due to the specific positioning of the nitro groups and the presence of the sulfonate ester group. This combination of functional groups imparts distinct reactivity and stability to the compound, making it valuable in various chemical and industrial applications .
特性
CAS番号 |
56620-20-3 |
|---|---|
分子式 |
C13H10N2O7S |
分子量 |
338.29 g/mol |
IUPAC名 |
(2,6-dinitrophenyl) phenylmethanesulfonate |
InChI |
InChI=1S/C13H10N2O7S/c16-14(17)11-7-4-8-12(15(18)19)13(11)22-23(20,21)9-10-5-2-1-3-6-10/h1-8H,9H2 |
InChIキー |
PDTVWFWYDVANGE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CS(=O)(=O)OC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


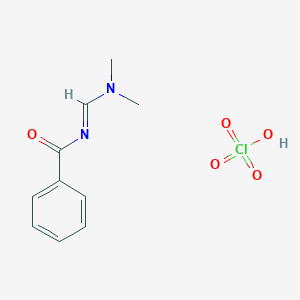
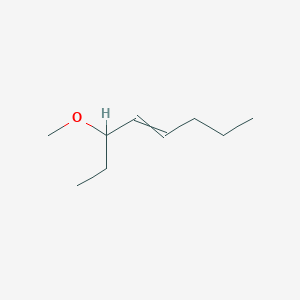
![1-Chloro-2-[(4-methoxyphenyl)methyl]benzene](/img/structure/B14634129.png)
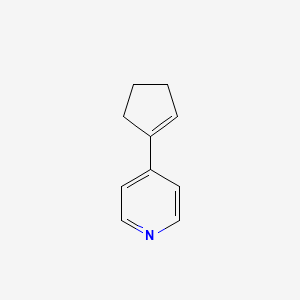
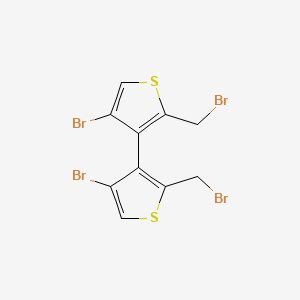
![1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one](/img/structure/B14634138.png)

![1-[(4-Chlorophenyl)methylidene]-3-ethoxy-5-methoxy-2-methyl-1H-indene](/img/structure/B14634164.png)
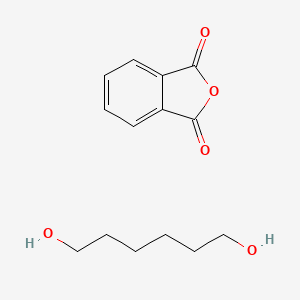
![N~2~-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14634173.png)
